molecular formula C21H17N3O3S B14952541 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14952541
M. Wt: 391.4 g/mol
InChI Key: JMZHPAOLAXBPJI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: This step might involve the reaction of the quinoline derivative with a thioamide under cyclization conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the quinoline-thiazole intermediate reacts with 3,4-dimethoxybenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Intercalation: The compound might intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-26-18-8-7-13(11-19(18)27-2)17-12-15(14-5-3-4-6-16(14)23-17)20(25)24-21-22-9-10-28-21/h3-12H,1-2H3,(H,22,24,25)

InChI Key

JMZHPAOLAXBPJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4)OC

Origin of Product

United States

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